(3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid
Description
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H11N3O2/c1-5-10-3-2-7(11-5)6(9)4-8(12)13/h2-3,6H,4,9H2,1H3,(H,12,13)/t6-/m1/s1 |
InChI Key |
HBGGYGBHSHKRPP-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=NC=CC(=N1)[C@@H](CC(=O)O)N |
Canonical SMILES |
CC1=NC=CC(=N1)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
3-Amino-3-(2-methylpyrimidin-4-yl)propanoic acid
This compound, lacking the chiral specification, has been documented with a molecular weight of 181.19 g/mol and a PubChem CID of 82600893. Its synthesis might involve similar steps to those proposed for the chiral version.
(3R)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid
This compound, with a molecular weight of 180.20 g/mol, serves as a structural analogue and could provide insights into potential synthesis strategies.
Preparation Methods Analysis
Given the lack of direct literature on (3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid , we must rely on general principles of organic synthesis and the preparation of related compounds.
Synthesis Steps
Pyrimidine Ring Modification : Introduce a functional group to the pyrimidine ring that can be used for coupling reactions.
Coupling with Amino Acid Precursors : Use a suitable coupling reagent to link the modified pyrimidine with an amino acid precursor.
Chiral Resolution : Employ methods such as enzymatic resolution or chiral chromatography to isolate the (3R) enantiomer.
Reagents and Conditions
| Reagent/Condition | Purpose |
|---|---|
| Pyrimidine Derivative | Starting Material |
| Amino Acid Precursor | Coupling Partner |
| Coupling Reagents (e.g., EDCI, HOBt) | Facilitate Coupling Reaction |
| Chiral Resolution Agents (e.g., Enzymes, Chiral Columns) | Achieve Chiral Purity |
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced forms.
Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical comparisons between (3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid and related compounds:
*Calculated based on molecular formulas from references.
Detailed Analysis
Pyridine vs. Pyrimidine Derivatives
- Pyridine Analogs: (R)-2-Amino-3-(pyridin-3-yl)propanoic acid () shares a heteroaromatic ring but lacks the pyrimidine’s second nitrogen atom. This reduces hydrogen-bonding capacity and may limit interactions with targets requiring dual nitrogen recognition .
Stereochemical and Functional Group Variations
- Configuration: The R-configuration in the target compound contrasts with the S-configuration in dihydroisoquinoline derivatives (), which may lead to divergent biological activities due to enantioselective target recognition .
- Ester vs. Acid: Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate () contains an ester group, improving membrane permeability but requiring hydrolysis for activation, unlike the free carboxylic acid in the target compound .
Biological Activity
(3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid, also known as a chiral amino acid, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 180.20 g/mol
- CAS Number : 1269926-59-1
The compound features a propanoic acid backbone with an amino group and a pyrimidine ring substituted at the 4-position with a methyl group. This unique structure is critical for its biological interactions.
Research indicates that this compound exhibits significant biological activity, particularly in modulating biochemical pathways. Its structure allows it to interact with specific receptors and enzymes, which may influence various physiological processes.
- Receptor Binding : The presence of the pyrimidine moiety enhances its affinity for biological targets, making it a subject of interest in drug design. Studies suggest that this compound may selectively bind to certain neurotransmitter receptors, including glutamate receptors, which are vital for synaptic transmission and plasticity .
- Antiviral Properties : Preliminary studies have shown that derivatives of this compound exhibit antiviral activities against several viruses. For instance, compounds with similar structures have demonstrated efficacy against the tobacco mosaic virus and other viral pathogens .
Case Studies
Several studies have investigated the biological effects of this compound:
- Neuroprotection : In vitro studies indicate that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .
- Antimicrobial Activity : Research has highlighted the compound's ability to inhibit bacterial growth, suggesting its potential as an antimicrobial agent .
Synthesis
The synthesis of this compound typically involves chiral resolution techniques to ensure the desired stereochemistry is achieved. Various synthetic routes have been explored:
- Catalytic Processes : Employing catalytic methods can enhance yield and purity while minimizing environmental impact.
- Green Chemistry Approaches : Recent advancements focus on sustainable practices in the synthesis of this compound, emphasizing efficiency and safety .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | CHNO | Neuroprotective, Antiviral |
| (3S)-3-amino-3-(2-methylpyridin-4-yl)propanoic acid | CHNO | Antimicrobial |
| (3S)-3-amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid | CHBrNO | Antiviral |
This table highlights the distinct biological activities associated with each compound, underscoring the importance of structural variations in determining pharmacological properties.
Q & A
Basic: What synthetic methodologies are recommended for (3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid, and how is enantiomeric purity achieved?
Methodological Answer:
The synthesis typically involves asymmetric catalytic strategies or enzymatic resolution to establish the (3R)-stereochemistry. For example, enantioselective synthesis can employ chiral auxiliaries or catalysts, such as palladium-mediated allylation (as seen in carbocyclic uracil analogs) . Enantiomeric purity is validated via chiral HPLC or polarimetry, while intermediates are characterized using H/C NMR and high-resolution mass spectrometry (HRMS). Protecting groups (e.g., tert-butoxycarbonyl, Boc) may be used for the amino and carboxylic acid functionalities to prevent racemization during coupling reactions .
Advanced: How does the stereochemical configuration of this compound affect its bioactivity and target binding?
Methodological Answer:
The (3R)-configuration is critical for molecular recognition in enzyme-active sites or receptors. Computational docking studies (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to targets like pyrimidine-processing enzymes. Comparative assays using (3S)-enantiomers or racemic mixtures are essential to validate stereospecific interactions. For instance, analogs with similar pyrimidine moieties exhibit differential inhibition of dihydroorotate dehydrogenase (DHODH), a target in nucleotide biosynthesis . X-ray crystallography of protein-ligand complexes provides structural insights into hydrogen-bonding networks involving the amino and carboxyl groups .
Basic: What analytical techniques are essential for characterizing this compound and ensuring batch consistency?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm structural integrity, with emphasis on the pyrimidine ring protons (δ 7.0–8.5 ppm) and stereochemical environment.
- HPLC-MS : Reverse-phase HPLC with UV/Vis detection (λ = 254 nm) monitors purity, while tandem MS (LC-MS/MS) identifies impurities.
- Chiral Chromatography : To verify enantiomeric excess (ee) ≥98% using columns like Chiralpak IA/IB .
- Elemental Analysis : Validates elemental composition (C, H, N) within ±0.4% theoretical values .
Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer:
Discrepancies often arise from variations in:
- Assay Conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration) can alter ligand solubility and stability.
- Cell Models : Primary vs. immortalized cell lines may express target proteins at varying levels.
- Compound Purity : Trace impurities (e.g., residual solvents) can skew results. Validate purity via orthogonal methods (HPLC, NMR).
- Pharmacokinetic Factors : Assess metabolic stability using liver microsomes or plasma protein binding assays to rule out off-target effects .
Basic: What are the optimal storage conditions for this compound to ensure long-term stability?
Methodological Answer:
Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Desiccants (e.g., silica gel) prevent hygroscopic degradation. Periodic stability testing via HPLC is recommended. Avoid aqueous solutions unless buffered at pH 4–6, where the carboxylate and ammonium groups are protonated, reducing reactivity .
Advanced: What experimental frameworks are used to evaluate the environmental fate of this compound?
Methodological Answer:
Environmental impact studies follow OECD guidelines:
- Biodegradation : Use OECD 301B (CO evolution test) to assess microbial breakdown.
- Ecotoxicology : Daphnia magna (OECD 202) and algae growth inhibition (OECD 201) tests determine aquatic toxicity.
- Adsorption/Desorption : Batch experiments with soil samples quantify K (distribution coefficient) to predict mobility . Computational models like EPI Suite estimate biodegradation half-lives and bioaccumulation potential.
Advanced: How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?
Methodological Answer:
SAR strategies include:
- Core Modifications : Substitute the 2-methylpyrimidin-4-yl group with other heterocycles (e.g., pyridinyl, furanyl) to probe electronic effects .
- Side-Chain Variations : Introduce alkyl or aryl groups at the α-carbon to assess steric effects on target binding.
- Biological Assays : Test analogs against enzyme panels (e.g., kinases, proteases) and cell-based viability assays (MTT/XTT) to correlate structural changes with activity. Data analysis employs multivariate regression or machine learning models to identify critical pharmacophores .
Basic: What safety precautions are necessary when handling this compound in the laboratory?
Methodological Answer:
Refer to Safety Data Sheets (SDS) for hazard classification. Use PPE (gloves, goggles, lab coat) and work in a fume hood. While no specific GHS hazards are reported for this compound, general precautions for amino acids apply: avoid inhalation, monitor for sensitization, and neutralize spills with weak acids/bases. Emergency procedures include rinsing eyes with water (15 minutes) and consulting poison control for ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
